molecular formula C7H11N3O B3160949 2-[Methyl(2-pyrazinyl)amino]-1-ethanol CAS No. 866156-88-9

2-[Methyl(2-pyrazinyl)amino]-1-ethanol

Cat. No.: B3160949
CAS No.: 866156-88-9
M. Wt: 153.18 g/mol
InChI Key: YMYFEMWFUHHFCL-UHFFFAOYSA-N
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Description

It is characterized by the presence of a pyrazine ring, which is a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 4 of the ring .

Scientific Research Applications

2-[Methyl(2-pyrazinyl)amino]-1-ethanol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In industry, it is used in the synthesis of various pyrazine derivatives that have applications in flavoring additives and other industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(2-pyrazinyl)amino]-1-ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which is then condensed and oxidized to produce the desired pyrazine derivative . Another approach involves the reaction of sugars such as fructose, glucose, or rhamnose with ammonium hydroxide and amino acids at high temperatures .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(2-pyrazinyl)amino]-1-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrazine ring and the hydroxyl group in the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrazine derivatives with additional functional groups, while reduction reactions may produce simpler pyrazine compounds .

Mechanism of Action

The mechanism of action of 2-[Methyl(2-pyrazinyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The pyrazine ring in the compound is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . The hydroxyl group in the compound may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[Methyl(2-pyrazinyl)amino]-1-ethanol include other pyrazine derivatives such as 2,5-dimethylpyrazine, tetramethylpyrazine, and 2-acetylpyrazine . These compounds share the pyrazine ring structure but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart from other pyrazine derivatives is the presence of the hydroxyl group and the specific methyl and amino substituents on the pyrazine ring. These unique structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[methyl(pyrazin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(4-5-11)7-6-8-2-3-9-7/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYFEMWFUHHFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297751
Record name 2-(Methyl-2-pyrazinylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866156-88-9
Record name 2-(Methyl-2-pyrazinylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866156-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methyl-2-pyrazinylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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